Bassiatin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

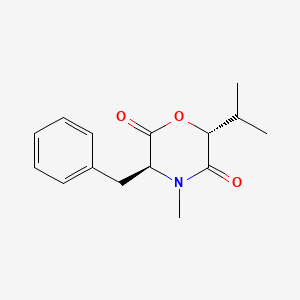

Bassiatin is a member of the class of morpholines that is morpholine-2,5-dione substituted by a benzyl, isopropyl and a methyl group at positions 3, 6 and 4 respectively. It is isolated from the culture broth of the fungus Beauveria bassiana and acts as a platelet aggregation inhibitor. It has a role as a metabolite, an antimicrobial agent and a platelet aggregation inhibitor. It is a member of morpholines and a diketone.

科学研究应用

Anticancer Properties

Mechanism of Action

Bassiatin has been shown to inhibit the proliferation of breast cancer cells, specifically the MCF-7 cell line, through multiple mechanisms. It exerts an anti-oestrogenic effect, influencing estrogen receptor signaling pathways that are crucial for cancer cell growth. Studies indicate that this compound causes cell cycle arrest in the G0/G1 and G2/M phases, leading to apoptosis in these cancer cells .

Comparative Studies

In comparative analyses with tamoxifen, a standard treatment for estrogen receptor-positive breast cancer, this compound demonstrated superior efficacy in inhibiting cell proliferation across various breast cancer cell lines, including MDA-MB-231 and SK-BR-3. The cytotoxicity of this compound was evaluated using MTT assays, revealing significant toxicity at lower concentrations compared to tamoxifen .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 37.5 | Cell cycle arrest and apoptosis |

| MDA-MB-231 | 20.0 | Reduced proliferation |

| SK-BR-3 | 25.0 | Induced apoptosis |

Antimicrobial Activity

Inhibition of Pathogens

this compound has been identified as an effective antimicrobial agent against various pathogens, including methicillin-resistant Staphylococcus aureus and Candida albicans. Its mechanism involves disrupting cellular processes in these microorganisms, leading to inhibited growth and survival .

Case Study: Platelet Aggregation Inhibition

Originally isolated from Beauveria bassiana, this compound was found to inhibit platelet aggregation induced by ADP with an IC50 value of 0.19 mM. This property suggests potential applications in treating thrombotic disorders .

Potential in Drug Development

Combination Therapies

Recent studies have explored the efficacy of combining this compound with other therapeutic agents. The synergistic effects observed when this compound is used alongside tamoxifen indicate its potential role in enhancing the effectiveness of existing cancer therapies. This combination therapy approach could lead to improved patient outcomes in breast cancer treatment .

Regulatory Mechanisms

Research has indicated that BbLaeA, a regulatory protein, positively influences the production of this compound and other bioactive metabolites. Understanding these regulatory mechanisms can aid in optimizing the production of this compound for pharmaceutical applications .

Summary of Research Findings

The diverse applications of this compound underscore its significance as a bioactive compound with therapeutic potential:

- Anticancer Agent : Effective against breast cancer cells with superior efficacy compared to traditional treatments.

- Antimicrobial Properties : Inhibits growth of significant pathogens.

- Drug Development Potential : Promising results when used in combination therapies.

属性

分子式 |

C15H19NO3 |

|---|---|

分子量 |

261.32 g/mol |

IUPAC 名称 |

(3S,6R)-3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione |

InChI |

InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3/t12-,13+/m0/s1 |

InChI 键 |

YOKBTBNVNCFOBF-QWHCGFSZSA-N |

SMILES |

CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C |

手性 SMILES |

CC(C)[C@@H]1C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C |

规范 SMILES |

CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C |

同义词 |

4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione bassiatin lateritin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。